molecular formula C10H11ClO2S B3314432 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene CAS No. 951886-11-6

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene

Cat. No.: B3314432
CAS No.: 951886-11-6
M. Wt: 230.71 g/mol
InChI Key: XCHHYWSJLCGRAI-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives This compound is characterized by the presence of a chloro group, an ethoxycarbonyl group, and a thienyl ring attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxylic acid and ethyl chloroacetate.

    Formation of Ethyl 2-thiophenecarboxylate: The first step involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 2-thiophenecarboxylate.

    Halogenation: The ethyl 2-thiophenecarboxylate is then subjected to halogenation using chlorine gas to introduce the chloro group, resulting in the formation of ethyl 2-chloro-3-thiophenecarboxylate.

    Formation of the Propene Chain: The final step involves the reaction of ethyl 2-chloro-3-thiophenecarboxylate with a suitable reagent, such as allyl bromide, under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ethoxycarbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thienyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(5-methoxycarbonyl-2-thienyl)-1-propene: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene: Similar structure but with a bromo group instead of a chloro group.

Properties

IUPAC Name

ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHYWSJLCGRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205851
Record name Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-11-6
Record name Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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